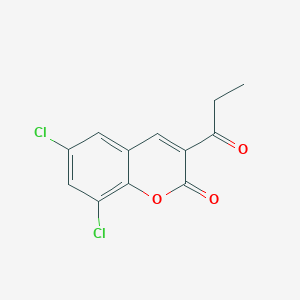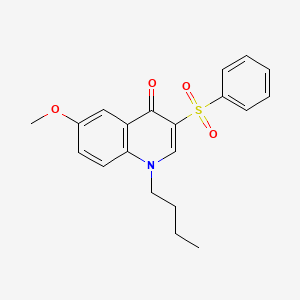
1-butyl-6-methoxy-3-(phenylsulfonyl)quinolin-4(1H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-butyl-6-methoxy-3-(phenylsulfonyl)quinolin-4(1H)-one, also known as BMS-986165, is a small molecule inhibitor of the TYK2 enzyme. This enzyme plays a crucial role in the signaling pathways of cytokines, which are proteins that regulate the immune system. BMS-986165 has been identified as a potential therapeutic agent for various autoimmune diseases, including psoriasis, lupus, and inflammatory bowel disease.
Wirkmechanismus
1-butyl-6-methoxy-3-(phenylsulfonyl)quinolin-4(1H)-one specifically inhibits the activity of TYK2, which is a member of the Janus kinase (JAK) family of enzymes. TYK2 plays a critical role in the signaling pathways of several cytokines, including interleukin-12 (IL-12), interleukin-23 (IL-23), and type I interferons. By inhibiting TYK2 activity, 1-butyl-6-methoxy-3-(phenylsulfonyl)quinolin-4(1H)-one blocks the downstream signaling of these cytokines, which are implicated in the pathogenesis of autoimmune diseases.
Biochemical and Physiological Effects
1-butyl-6-methoxy-3-(phenylsulfonyl)quinolin-4(1H)-one has been shown to inhibit the production of several pro-inflammatory cytokines, including IL-12, IL-23, and interferon-gamma (IFN-γ). In addition, 1-butyl-6-methoxy-3-(phenylsulfonyl)quinolin-4(1H)-one treatment has been associated with a reduction in the number of activated T cells and a decrease in the expression of genes involved in inflammation. These effects suggest that 1-butyl-6-methoxy-3-(phenylsulfonyl)quinolin-4(1H)-one has potent anti-inflammatory properties and may be effective in the treatment of autoimmune diseases.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 1-butyl-6-methoxy-3-(phenylsulfonyl)quinolin-4(1H)-one in lab experiments is that it specifically targets TYK2, which is a key enzyme in the cytokine signaling pathway. This specificity allows for a more targeted approach to studying the effects of cytokine inhibition on autoimmune diseases. However, one limitation of using 1-butyl-6-methoxy-3-(phenylsulfonyl)quinolin-4(1H)-one is that it is a small molecule inhibitor, which may limit its ability to penetrate certain tissues or cells.
Zukünftige Richtungen
There are several potential future directions for the study of 1-butyl-6-methoxy-3-(phenylsulfonyl)quinolin-4(1H)-one. One area of research could focus on the combination of 1-butyl-6-methoxy-3-(phenylsulfonyl)quinolin-4(1H)-one with other therapeutic agents to enhance its efficacy. Another potential direction could be the development of more potent and selective TYK2 inhibitors. Additionally, further studies are needed to evaluate the safety and efficacy of 1-butyl-6-methoxy-3-(phenylsulfonyl)quinolin-4(1H)-one in humans and to determine its potential as a therapeutic agent for autoimmune diseases.
Synthesemethoden
The synthesis of 1-butyl-6-methoxy-3-(phenylsulfonyl)quinolin-4(1H)-one involves several steps, including the reaction of 6-bromo-1-butyne with 2-amino-5-methoxybenzenesulfonamide to form the corresponding alkyne. This intermediate is then subjected to a Sonogashira coupling reaction with 2-chloro-3-(4-methoxyphenyl)quinoline to yield the final product.
Wissenschaftliche Forschungsanwendungen
1-butyl-6-methoxy-3-(phenylsulfonyl)quinolin-4(1H)-one has been extensively studied in preclinical models of autoimmune diseases. In a mouse model of psoriasis, treatment with 1-butyl-6-methoxy-3-(phenylsulfonyl)quinolin-4(1H)-one led to a significant reduction in skin inflammation and improved skin histology. In a mouse model of lupus, 1-butyl-6-methoxy-3-(phenylsulfonyl)quinolin-4(1H)-one treatment resulted in a reduction in autoantibody levels and improved kidney function. These promising results have led to the initiation of clinical trials to evaluate the safety and efficacy of 1-butyl-6-methoxy-3-(phenylsulfonyl)quinolin-4(1H)-one in humans.
Eigenschaften
IUPAC Name |
3-(benzenesulfonyl)-1-butyl-6-methoxyquinolin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21NO4S/c1-3-4-12-21-14-19(26(23,24)16-8-6-5-7-9-16)20(22)17-13-15(25-2)10-11-18(17)21/h5-11,13-14H,3-4,12H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MEDFLWJDXJLZKF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN1C=C(C(=O)C2=C1C=CC(=C2)OC)S(=O)(=O)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21NO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-butyl-6-methoxy-3-(phenylsulfonyl)quinolin-4(1H)-one | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

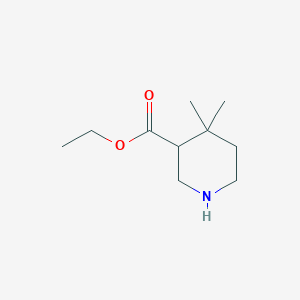
![3,4-dihydro-1H-pyrrolo[2,1-c][1,4]oxazine-7-carboxylic acid](/img/structure/B2877233.png)
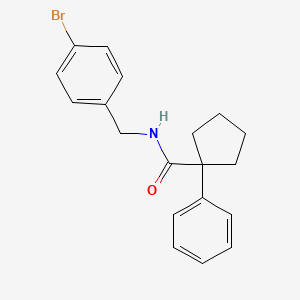
![(3Z)-3-{[(4-ethoxyphenyl)amino]methylene}-1-(4-fluorobenzyl)-1H-thieno[3,2-c][1,2]thiazin-4(3H)-one 2,2-dioxide](/img/structure/B2877235.png)
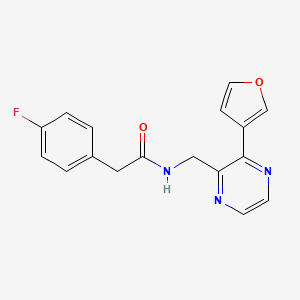
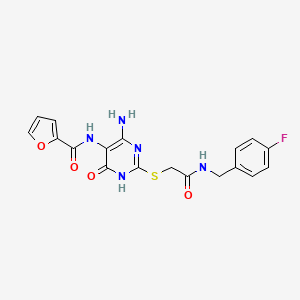
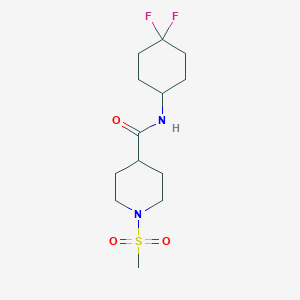
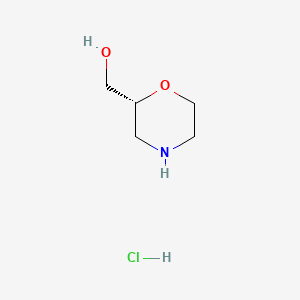
![4-bromo-2-{(E)-[(5-chloro-2-methoxyphenyl)imino]methyl}phenol](/img/structure/B2877241.png)
![N-{4-[(4-{4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl}piperidin-1-yl)sulfonyl]-3-methylphenyl}acetamide](/img/structure/B2877242.png)
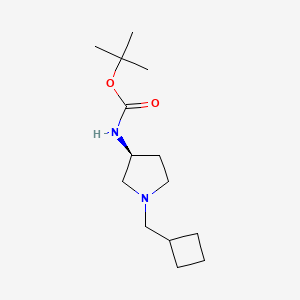
![N-(4-chlorophenyl)-2-{[6-methyl-2-(3-methylpiperidin-1-yl)pyrimidin-4-yl]oxy}acetamide](/img/structure/B2877249.png)

